3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde
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Overview
Description
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde (3-BFDMBA) is an organic compound belonging to the class of aryl aldehydes. It is a colorless liquid with a pungent odor, and has a molecular formula of C8H6BrFO2. 3-BFDMBA is used in a variety of applications, including synthesis, research, and laboratory experiments.
Scientific Research Applications
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde has a wide range of applications in scientific research, including as a reagent for organic synthesis and as a substrate for enzyme catalysis. It is also used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is used as a probe for studying the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins. It is thought to bind to the active site of enzymes and proteins, blocking their activity. In addition, 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde may act as an allosteric modulator, altering the conformation of proteins and enzymes and thereby altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde are not well understood. However, it is known that the compound can inhibit the activity of enzymes and proteins, and therefore can have an effect on biochemical and physiological processes. In addition, 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde may act as an allosteric modulator, altering the conformation of proteins and enzymes and thereby altering their activity.
Advantages and Limitations for Lab Experiments
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde has a number of advantages for use in laboratory experiments. It is a highly efficient reagent for organic synthesis, and it can be used as a substrate for enzyme catalysis. In addition, it is a relatively inexpensive reagent and is easy to obtain. However, 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is a highly reactive compound and must be handled with caution. It can also be toxic if ingested or inhaled in large quantities.
Future Directions
There are a number of potential future directions for research into 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde. These include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and other fields. In addition, there is potential for the development of novel synthesis methods and the use of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde as a building block for the synthesis of other organic compounds. Finally, further research into the safety and toxicity of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is needed.
Synthesis Methods
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde can be synthesized by the reaction of bromoacetaldehyde with 2-fluoro-5,6-dimethoxybenzene. This reaction is catalyzed by sodium hydroxide and is carried out in aqueous solution. The reaction proceeds in two steps. First, the aldehyde group of bromoacetaldehyde is protonated by the sodium hydroxide to form the bromoacetaldehyde anion. This anion then reacts with 2-fluoro-5,6-dimethoxybenzene to form 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde. The reaction is highly efficient and can be completed in a few hours.
properties
IUPAC Name |
3-bromo-2-fluoro-5,6-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNMLMIIJVLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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